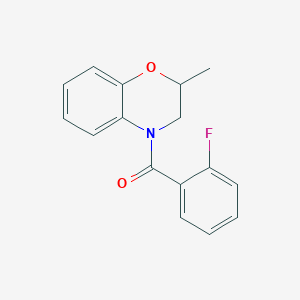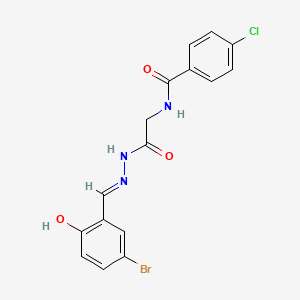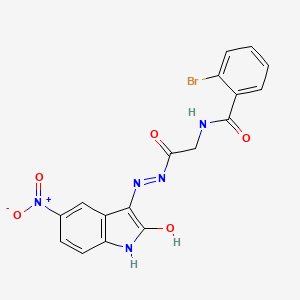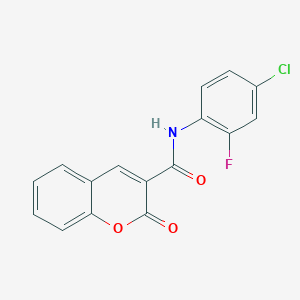
(2-fluorophenyl)(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorobenzoyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a fluorinated organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the benzoyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and 2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like chloroform or dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to accelerate the reaction and increase yield.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzoyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine derivatives with various functional groups.
Scientific Research Applications
4-(2-Fluorobenzoyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced efficacy and stability.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially affecting signal transduction pathways, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic Acid: A fluorinated benzoic acid derivative with similar chemical properties.
4-Fluorobenzoyl Chloride: A fluorinated benzoyl chloride used in organic synthesis.
2-Amino-5-chloro-2’-fluorobenzophenone: A fluorinated benzophenone derivative with applications in medicinal chemistry.
Uniqueness
4-(2-Fluorobenzoyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its benzoxazine ring structure combined with a fluorinated benzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14FNO2 |
|---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
(2-fluorophenyl)-(2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
InChI |
InChI=1S/C16H14FNO2/c1-11-10-18(14-8-4-5-9-15(14)20-11)16(19)12-6-2-3-7-13(12)17/h2-9,11H,10H2,1H3 |
InChI Key |
MYNQEFRLCRNHBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N-benzyl-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]butanamide](/img/structure/B11113246.png)
![3-(2-chloro-6-fluorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11113251.png)
![2-Fluoro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11113252.png)

![3-Fluoro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11113258.png)
![[2,4-Bis(2,2-dimethylpropyl)phenoxy]acetic acid](/img/structure/B11113259.png)

![Ethyl 5-carbamoyl-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113278.png)


![N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B11113290.png)
![N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B11113295.png)
![(3,4-Dichlorophenyl)[(dimethylamino)sulfonyl]amine](/img/structure/B11113304.png)
![Ethyl 5-carbamoyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113316.png)
